Cas no 1803670-65-6 (2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine)

2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine is a versatile heterocyclic compound featuring a pyridine core functionalized with amino, bromomethyl, cyano, and difluoromethyl groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromomethyl group offers reactivity for nucleophilic substitution, while the difluoromethyl and cyano moieties enhance its utility in fluorinated and nitrile-based transformations. This compound’s well-defined reactivity profile enables precise modifications, facilitating the construction of complex molecular architectures. Its stability under standard handling conditions and compatibility with diverse reaction conditions further underscore its utility in research and industrial applications.
2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine structure
1803670-65-6 structure
Product name:2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine
CAS No:1803670-65-6
MF:C8H6BrF2N3
MW:262.0541472435
CID:4852875

2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine
    • Inchi: 1S/C8H6BrF2N3/c9-2-5-4(3-12)1-6(7(10)11)14-8(5)13/h1,7H,2H2,(H2,13,14)
    • InChI Key: YGPVJDINMXVUAA-UHFFFAOYSA-N
    • SMILES: BrCC1C(N)=NC(C(F)F)=CC=1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Topological Polar Surface Area: 62.7
  • XLogP3: 1.4

2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029070242-1g
2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine
1803670-65-6 97%
1g
$1,445.30 2022-04-02

2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine Related Literature

Additional information on 2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine

Recent Advances in the Study of 2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine (CAS: 1803670-65-6)

The compound 2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine (CAS: 1803670-65-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This heterocyclic compound, characterized by its amino, bromomethyl, cyano, and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.

One of the key areas of research involving this compound is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. The bromomethyl group at the 3-position of the pyridine ring allows for further functionalization, enabling the attachment of diverse pharmacophores. Recent publications have demonstrated the efficacy of derivatives of 2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine in inhibiting specific kinases, such as EGFR and JAK2, with promising selectivity profiles.

In addition to its applications in kinase inhibitor development, this compound has also been investigated for its antimicrobial properties. The presence of the difluoromethyl group, known for its ability to modulate the physicochemical properties of molecules, has been shown to enhance the bioavailability and metabolic stability of resulting derivatives. Studies have reported that analogs of this compound exhibit potent activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

The synthetic routes to 2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine have also been a focus of recent research. Efficient and scalable methods for its preparation have been developed, involving multi-step reactions that ensure high yields and purity. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize the production process, reducing reaction times and improving overall efficiency.

Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking and dynamics simulations have revealed key binding modes and interactions, aiding in the rational design of more potent and selective derivatives. These in silico approaches, combined with experimental validation, have accelerated the discovery of new lead compounds based on this scaffold.

In conclusion, 2-Amino-3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine (CAS: 1803670-65-6) represents a promising building block in medicinal chemistry, with diverse applications in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers aiming to develop novel therapeutics. Ongoing studies continue to explore its potential, and future research is expected to uncover additional applications and optimize its synthetic accessibility.

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